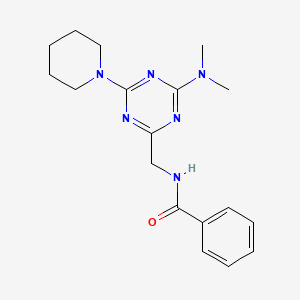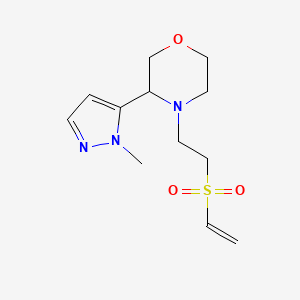
N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, also known as DPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Structural Aspects and Properties
- Structural Analysis and Fluorescence Properties : Research by Karmakar, Sarma, and Baruah (2007) on isoquinoline derivatives, structurally related to the compound , demonstrated the formation of gels and crystalline salts with mineral acids, as well as the creation of host–guest complexes exhibiting fluorescence emission. This study indicates potential applications in material science and photophysics (Karmakar et al., 2007).
Pharmacological Activity
Inotropic Activity : Research by Robertson et al. (1986) on dihydropyridazinone cardiotonics, which include compounds structurally similar to N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, revealed their potent positive inotropic activity in dogs. These findings suggest potential applications in cardiovascular pharmacology (Robertson et al., 1986).
Cancer Cell Viability and Proliferation : El Rayes et al. (2022) synthesized a series of new quinoxaline derivatives and assessed their impact on cancer cell viability and proliferation. This research suggests the compound's potential use in cancer treatment (El Rayes et al., 2022).
Biological and Chemical Properties
- Antimicrobial Agents : Patel, Kumari, and Patel (2012) synthesized thiazolidinone derivatives, structurally related to N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, showing promising antimicrobial activity against various bacterial and fungal strains. This points to potential applications in developing new antimicrobial agents (Patel et al., 2012).
Anticonvulsant Activity
- Synthesis and Anticonvulsant Evaluation : Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, a compound structurally related to the one , and evaluated its anticonvulsant activity. Although these specific substances did not show significant anticonvulsant activity, the study provides insights into the potential application of similar compounds in anticonvulsant drug development (Kayal et al., 2022).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-21-8-6-12-25(22(21)2)30-28(34)20-35-26-13-7-9-23-14-15-27(31-29(23)26)33-18-16-32(17-19-33)24-10-4-3-5-11-24/h3-15H,16-20H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZPJELGDDJYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2664597.png)
![Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate](/img/structure/B2664598.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2664600.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2664602.png)
![3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2664603.png)


![4-Chlorophenyl 2-nitro-4-[(phenylsulfanyl)methyl]phenyl sulfide](/img/structure/B2664609.png)
